molecular formula C15H21NO6 B3929003 N-(5-tert-butyl-2-methyl-3-furoyl)glutamic acid

N-(5-tert-butyl-2-methyl-3-furoyl)glutamic acid

Cat. No. B3929003
M. Wt: 311.33 g/mol
InChI Key: UWHBWPABUJQIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-2-methyl-3-furoyl)glutamic acid, commonly known as BMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMF is a furoyl-containing glutamate analog that has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

BMF is believed to exert its effects through the activation of the N-methyl-D-aspartate (NMDA) receptor and the inhibition of the pro-inflammatory cytokine, interleukin-1β (IL-1β). Activation of the NMDA receptor leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways that are involved in synaptic plasticity and memory formation. Inhibition of IL-1β reduces inflammation and oxidative stress, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
BMF has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. BMF has also been shown to inhibit the growth and migration of cancer cells in vitro and in vivo. In addition, BMF has been shown to protect neurons against oxidative stress and glutamate-induced excitotoxicity.

Advantages and Limitations for Lab Experiments

BMF has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. BMF is also relatively inexpensive compared to other glutamate analogs. However, there are some limitations to using BMF in lab experiments. Its solubility in water is limited, which can make it difficult to use in some experimental protocols. In addition, BMF has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on BMF. One area of research is the development of BMF-based drug delivery systems. BMF has been shown to have potential as a drug carrier due to its ability to cross the blood-brain barrier and target glutamate receptors. Another area of research is the investigation of BMF's effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to determine the safety and efficacy of BMF in vivo, which will be essential for its potential use as a therapeutic agent.

Scientific Research Applications

BMF has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. BMF has also been studied for its potential use in drug delivery systems and as a fluorescent probe for detecting glutamate receptors.

properties

IUPAC Name

2-[(5-tert-butyl-2-methylfuran-3-carbonyl)amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-8-9(7-11(22-8)15(2,3)4)13(19)16-10(14(20)21)5-6-12(17)18/h7,10H,5-6H2,1-4H3,(H,16,19)(H,17,18)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHBWPABUJQIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(C)(C)C)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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